beta-Cyclocitral-d5

Vue d'ensemble

Description

Beta-Cyclocitral-d5 is a deuterated form of beta-Cyclocitral, which is an apocarotenoid derived from the oxidation of beta-carotene. This compound is known for its role in plant development and stress responses. This compound is used in scientific research to study the behavior and properties of beta-Cyclocitral due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of beta-Cyclocitral-d5 involves the deuteration of beta-Cyclocitral. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, methyl beta-cyclogeranate can be slowly added to a solution of lithium diisopropylamide in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with a deuterated reducing agent such as VITRIDE in toluene, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets the required specifications for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Beta-Cyclocitral-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound carboxylic acid, while reduction can yield this compound alcohol.

Applications De Recherche Scientifique

Chemical Properties and Structure

Beta-Cyclocitral-d5 has the molecular formula and is characterized by its unique structure that includes a cyclopentene ring. The deuteration (d5) refers to the substitution of five hydrogen atoms with deuterium, which enhances its stability and traceability in analytical studies.

Metabolomics Studies

This compound is frequently used as an internal standard in metabolomics research due to its stable isotopic composition. It allows for accurate quantification of metabolites in biological samples.

- Case Study : In a study analyzing the volatile compounds in melon fruit, this compound was utilized to assess the metabolic cross-talk between isoprenoids and their derivatives, including β-carotene and β-ionone .

Flavor and Aroma Analysis

In food science, this compound serves as a marker compound for flavor profiling. Its presence can indicate specific processing conditions or the quality of food products.

- Data Table: Aroma Compounds Analysis

| Compound | Source | Detection Method |

|---|---|---|

| This compound | Melon Juice | GC-MS |

| Beta-Ionone | Roasted Peas | Sensory Evaluation |

| Dihydro-beta-ionone | Fresh Fruits | GC-Olfactometry |

Neuroprotective Research

Recent studies have explored the neuroprotective effects of compounds related to this compound. It has been implicated in protecting neuronal cells from oxidative stress.

- Case Study : Research involving Dunaliella salina extracts showed that metabolites derived from carotenoids, including beta-cyclocitral, exhibited neuroprotective properties against amyloid-beta toxicity in C. elegans models .

Analytical Chemistry

This compound is employed in advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile compounds.

- Methodology : Solid Phase Microextraction (SPME) combined with GC-MS has been optimized for detecting this compound among other aroma compounds in various food matrices .

Environmental Monitoring

The compound has also been studied for its role as a marker in environmental samples, particularly in assessing the presence of specific odorants in water bodies.

- Data Table: Environmental Odorants Analysis

| Odorant | Concentration Detected | Sample Type |

|---|---|---|

| This compound | 0.25 µg/L | Environmental Water |

| Earthy-Musty Odorants | Variable | Soil Samples |

Mécanisme D'action

Beta-Cyclocitral-d5 exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule that regulates gene expression related to stress responses. It interacts with specific receptors and transcription factors, leading to the activation of stress-responsive genes. This helps plants to better tolerate adverse environmental conditions by enhancing their defense mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Cyclocitral: Another apocarotenoid derived from beta-carotene, but with different structural and functional properties.

Gamma-Cyclocitral: Similar to beta-Cyclocitral but with variations in its chemical structure and biological activity.

Safranal: A related compound found in saffron, known for its aromatic properties and potential health benefits.

Uniqueness of Beta-Cyclocitral-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This allows researchers to gain more detailed insights into the behavior and properties of beta-Cyclocitral, making it a valuable tool in scientific research.

Activité Biologique

β-Cyclocitral-d5 is a deuterated derivative of β-cyclocitral, a volatile apocarotenoid compound derived from the enzymatic or non-enzymatic oxidation of β-carotene. This compound has garnered attention for its diverse biological activities, particularly in plants, where it plays a crucial role in stress signaling and metabolic regulation. This article explores the biological activity of β-cyclocitral-d5, focusing on its mechanisms of action, effects on plant physiology, and potential applications in agriculture and medicine.

The biological activity of β-cyclocitral-d5 primarily involves its function as a signaling molecule in plants. It is implicated in several pathways that enhance plant stress tolerance:

- Oxidative Stress Response : β-Cyclocitral-d5 acts as a signaling molecule that triggers the expression of genes involved in oxidative stress responses. This includes the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) .

- Gene Expression Modulation : The compound influences gene expression through the 1O2 signaling pathway, which shifts plant cells from active growth to defense mechanisms under stress conditions. This pathway is essential for acclimatory responses to environmental stresses such as drought and excessive light .

- Induction of MBS1 Protein : β-Cyclocitral-d5 increases levels of MBS1 (Methylene Blue Sensitivity 1), a zinc finger protein crucial for the expression of 1O2-responsive genes. This protein's relocalization to the nucleus upon β-cyclocitral treatment highlights its role in mediating stress responses .

Plant Studies

Research indicates that β-cyclocitral-d5 enhances drought tolerance and light stress adaptation in various plant species, including Arabidopsis thaliana and Capsicum sp. The compound's effects are summarized in Table 1.

| Plant Species | Effect of β-Cyclocitral-d5 | Mechanism |

|---|---|---|

| Arabidopsis thaliana | Improved drought tolerance | Upregulation of antioxidant enzymes |

| Viola tricolor | Enhanced light stress resistance | Activation of 1O2 signaling pathway |

| Capsicum sp. | Increased cellular detoxification capabilities | Induction of MBS1 protein and oxidative stress genes |

Microalgae Studies

In microalgae such as Microcystis aeruginosa, β-cyclocitral-d5 production varies significantly during growth phases. The intracellular concentration peaked at 415 μg/L, indicating its role in cellular metabolism . The production dynamics are illustrated in Figure 1.

Neuroprotective Effects

A study on extracts from Dunaliella salina, which contains β-cyclocitral derivatives, demonstrated neuroprotective properties against Aβ-peptide toxicity in model organisms. The extract significantly altered gene expression related to detoxification and stress responses, suggesting potential applications in neuroprotection .

Antioxidant Activity

Research has shown that β-cyclocitral-d5 exhibits antioxidant activity by modulating cellular responses to oxidative damage. Its ability to enhance detoxification pathways was confirmed in experiments where treated plants showed increased resistance to photooxidative stress .

Propriétés

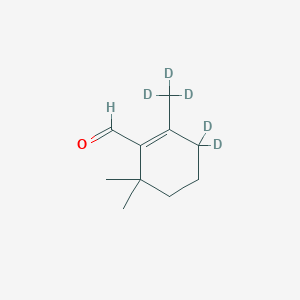

IUPAC Name |

3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486726 | |

| Record name | Pentadeuterio-|A-cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-98-9 | |

| Record name | Pentadeuterio-|A-cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.